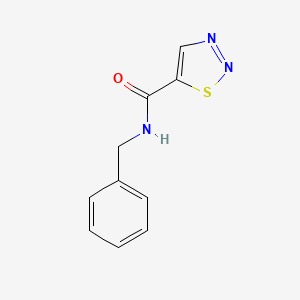
N-benzylthiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzylthiadiazole-5-carboxamide (BTCA) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. BTCA has a unique chemical structure that makes it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of N-benzylthiadiazole-5-carboxamide is not fully understood. However, studies have shown that N-benzylthiadiazole-5-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-benzylthiadiazole-5-carboxamide may also act by modulating the expression of certain genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-benzylthiadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-benzylthiadiazole-5-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis. N-benzylthiadiazole-5-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-benzylthiadiazole-5-carboxamide has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzylthiadiazole-5-carboxamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, N-benzylthiadiazole-5-carboxamide also has some limitations, including its poor solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to study the biological activity of N-benzylthiadiazole-5-carboxamide in vivo.
Orientations Futures
There are several future directions for the study of N-benzylthiadiazole-5-carboxamide. One direction is the development of novel N-benzylthiadiazole-5-carboxamide derivatives with improved solubility and biological activity. Another direction is the investigation of the potential use of N-benzylthiadiazole-5-carboxamide as a plant growth regulator and as a precursor for the synthesis of novel materials. Finally, further studies are needed to fully understand the mechanism of action of N-benzylthiadiazole-5-carboxamide and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, N-benzylthiadiazole-5-carboxamide is a promising compound with potential applications in various fields of research. N-benzylthiadiazole-5-carboxamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of novel drugs. Further studies are needed to fully understand the mechanism of action of N-benzylthiadiazole-5-carboxamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
N-benzylthiadiazole-5-carboxamide can be synthesized using various methods, including the reaction of 2-aminobenzyl thiocyanate with benzyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine, and the product is purified using column chromatography. Another method involves the reaction of 2-aminobenzyl thiocyanate with benzyl chloroformate in the presence of a base such as pyridine. The product is purified using recrystallization.
Applications De Recherche Scientifique
N-benzylthiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-benzylthiadiazole-5-carboxamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-benzylthiadiazole-5-carboxamide has also been studied for its potential use as a plant growth regulator and as a precursor for the synthesis of novel materials.
Propriétés
IUPAC Name |
N-benzylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-10(9-7-12-13-15-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADKJXPUJTZHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylthiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)

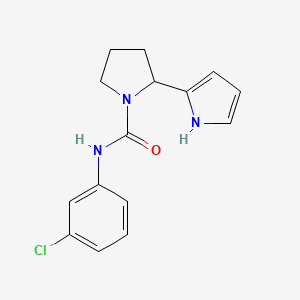
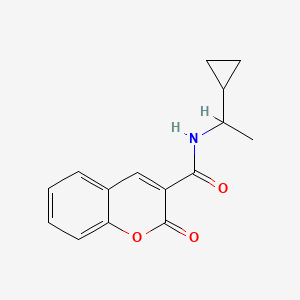

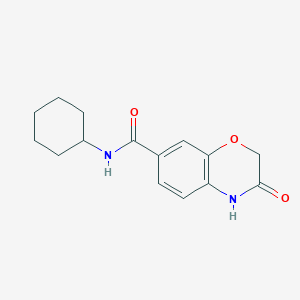
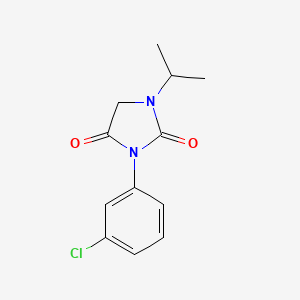
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514301.png)



![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)